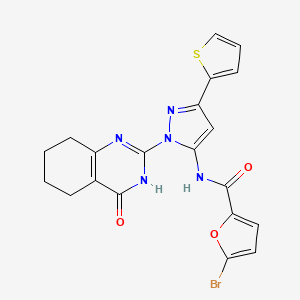

![molecular formula C14H14N2O4 B3001630 [3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid CAS No. 1435804-67-3](/img/structure/B3001630.png)

[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

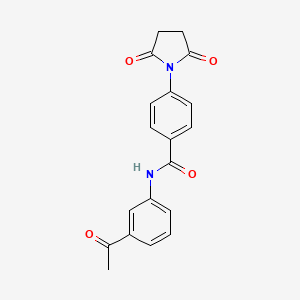

“[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, commonly known as IA-4, is an organic molecule with a complex structure and potent biological properties. It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acetic anhydride or acetyl chloride, often in the presence of a tertiary or aromatic amine base . For example, the synthesis of 4-(4-acetylamino)phenyl-2-(chloroacetyl)amino-1,3-thiazole involved the reaction of the intermediate with ethyl chloroacetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is complex. The acetyl group contains a methyl group (−CH3) single-bonded to a carbonyl (C=O), making it an acyl group . The indole part of the molecule is a heteroaromatic compound that is aromatic in nature .Chemical Reactions Analysis

Indole derivatives, such as “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, are known to have diverse biological activities . They are efficient antioxidants, protecting both lipids and proteins from peroxidation . The functional residues attached to the indole derivatives strongly modulate their radical scavenging activity .Physical And Chemical Properties Analysis

The molecular weight of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is 274.276. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antiviral Research

Indole derivatives have been reported to show potential in antiviral research, particularly against HIV-1 through molecular docking studies .

Antitubercular Activity

Some indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Plant Growth and Development

Indole-3-acetic acid, a related compound, is a plant hormone that regulates almost all aspects of plant growth and development .

Cancer Treatment

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Microbial Growth and Interaction

In microorganisms, indole derivatives like IAA play an important role in growth, development, and plant interaction .

Pharmaceutical Scaffolds

Indole derivatives are used in multicomponent reactions to assemble pharmaceutically interesting scaffolds .

Mécanisme D'action

While the specific mechanism of action for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is not explicitly mentioned in the search results, similar compounds, such as acetylamino-acetic acid, belong to the class of organic compounds known as n-acyl-alpha amino acids . These compounds contain an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Safety and Hazards

While specific safety and hazard information for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(4-acetamido-3-acetylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBNQGFCHQENRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)